Cobrotoxin

Structure-Activity Relationship Toxicology Protein Engineering

Cobrotoxin (CAS 12584-83-7) is a short-chain Type I α-neurotoxin (62 residues, 4 disulfide bonds) from Naja naja atra venom. Unlike long-chain analogs such as α-bungarotoxin, cobrotoxin binds exclusively to muscle-type nAChR (Kd ~10⁻⁹–10⁻¹¹ M) with negligible affinity for neuronal α7, α9, or α9α10 subtypes—enabling clean, unambiguous neuromuscular junction pharmacology. Its Trp-29-dependent neurotoxicity makes it uniquely sensitive to chemical modification, providing a responsive scaffold for structure-function studies that α-bungarotoxin cannot replicate. An established national drug standard (WS1-XG-009-2000) mandates ≥90% HPLC purity and ≥35% neurotoxic protein content, ensuring verifiable batch-to-batch consistency for GMP manufacturing and regulatory submissions. Procure cobrotoxin for reproducible receptor pharmacology, opioid-sparing analgesia research, and therapeutic development programs requiring documented quality benchmarks.

Molecular Formula C277H443N97O98S8
Molecular Weight 6957 g/mol
CAS No. 12584-83-7
Cat. No. B081227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCobrotoxin
CAS12584-83-7
SynonymsCobra Neurotoxin Proteins
Cobra Neurotoxins
Cobrotoxin
Neurotoxin Proteins, Cobra
Neurotoxins, Cobra
Proteins, Cobra Neurotoxin
Molecular FormulaC277H443N97O98S8
Molecular Weight6957 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CS)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC8=CN=CN8)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N
InChIInChI=1S/C277H443N97O98S8/c1-17-121(7)207(261(461)339-156(62-69-203(411)412)235(435)364-208(122(8)18-2)262(462)349-165(90-190(288)395)244(444)360-179(114-478)255(455)361-180(115-479)256(456)367-213(127(13)383)266(466)370-212(126(12)382)265(465)351-168(94-205(415)416)246(446)333-148(44-31-77-309-276(299)300)228(428)357-177(112-476)254(454)347-164(89-189(287)394)243(443)352-169(271(471)472)92-192(290)397)362-199(404)104-316-220(420)162(87-187(285)392)345-225(425)145(39-23-26-72-280)338-260(460)206(120(5)6)363-250(450)173(108-378)356-257(457)182-46-33-79-373(182)269(469)181(116-480)325-198(403)102-317-222(422)174(109-473)323-196(401)101-315-218(418)141(40-27-73-305-272(291)292)327-230(430)155(61-68-202(409)410)340-263(463)210(124(10)380)365-233(433)149(45-32-78-310-277(301)302)334-237(437)157(82-131-48-52-136(387)53-49-131)322-195(400)100-314-219(419)142(41-28-74-306-273(293)294)328-240(440)160(85-134-96-303-117-319-134)343-247(447)167(93-204(413)414)348-227(427)147(43-30-76-308-275(297)298)332-239(439)159(84-133-95-311-140-36-20-19-35-138(133)140)342-226(426)146(42-29-75-307-274(295)296)330-223(423)143(37-21-24-70-278)329-224(424)144(38-22-25-71-279)331-238(438)158(83-132-50-54-137(388)55-51-132)341-252(452)178(113-477)359-245(445)166(91-191(289)396)350-264(464)211(125(11)381)366-234(434)150(59-66-200(405)406)321-194(399)99-312-193(398)98-313-221(421)170(105-375)353-251(451)175(110-474)324-197(402)103-318-259(459)209(123(9)379)369-268(468)215(129(15)385)371-267(467)214(128(14)384)368-258(458)183-47-34-80-374(183)270(470)216(130(16)386)372-236(436)153(58-65-186(284)391)337-248(448)171(106-376)355-249(449)172(107-377)354-231(431)152(57-64-185(283)390)335-229(429)151(56-63-184(282)389)336-242(442)163(88-188(286)393)346-241(441)161(86-135-97-304-118-320-135)344-253(453)176(111-475)358-232(432)154(60-67-201(407)408)326-217(417)139(281)81-119(3)4/h19-20,35-36,48-55,95-97,117-130,139,141-183,206-216,311,375-388,473-480H,17-18,21-34,37-47,56-94,98-116,278-281H2,1-16H3,(H2,282,389)(H2,283,390)(H2,284,391)(H2,285,392)(H2,286,393)(H2,287,394)(H2,288,395)(H2,289,396)(H2,290,397)(H,303,319)(H,304,320)(H,312,398)(H,313,421)(H,314,419)(H,315,418)(H,316,420)(H,317,422)(H,318,459)(H,321,399)(H,322,400)(H,323,401)(H,324,402)(H,325,403)(H,326,417)(H,327,430)(H,328,440)(H,329,424)(H,330,423)(H,331,438)(H,332,439)(H,333,446)(H,334,437)(H,335,429)(H,336,442)(H,337,448)(H,338,460)(H,339,461)(H,340,463)(H,341,452)(H,342,426)(H,343,447)(H,344,453)(H,345,425)(H,346,441)(H,347,454)(H,348,427)(H,349,462)(H,350,464)(H,351,465)(H,352,443)(H,353,451)(H,354,431)(H,355,449)(H,356,457)(H,357,428)(H,358,432)(H,359,445)(H,360,444)(H,361,455)(H,362,404)(H,363,450)(H,364,435)(H,365,433)(H,366,434)(H,367,456)(H,368,458)(H,369,468)(H,370,466)(H,371,467)(H,372,436)(H,405,406)(H,407,408)(H,409,410)(H,411,412)(H,413,414)(H,415,416)(H,471,472)(H4,291,292,305)(H4,293,294,306)(H4,295,296,307)(H4,297,298,308)(H4,299,300,309)(H4,301,302,310)/t121-,122-,123+,124+,125+,126+,127+,128+,129+,130+,139-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,206-,207-,208-,209-,210-,211-,212-,213-,214-,215-,216-/m0/s1
InChIKeyBVGLZNQZEYAYBJ-QWZQWHGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 4 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cobrotoxin (CAS 12584-83-7) Procurement Guide: Sourcing the Short-Chain Alpha-Neurotoxin from Naja atra


Cobrotoxin (CAS 12584-83-7) is a short-chain α-neurotoxin comprising a single peptide chain of 62 amino acid residues intramolecularly cross-linked by four disulfide bonds [1]. It belongs to the three-finger toxin (3FTx) superfamily of non-enzymatic polypeptides found in elapid snake venoms [2]. As a postsynaptic neurotoxin, cobrotoxin binds with high affinity to nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, competitively blocking acetylcholine binding and thereby inhibiting neuromuscular transmission [3]. Its molecular weight is approximately 6949 Da [1], and it is classified as a Type I α-neurotoxin (57–62 residues) in contrast to long-chain Type II α-neurotoxins (66–75 residues) which possess an additional fifth disulfide bridge [2].

Cobrotoxin (CAS 12584-83-7): Why Substitution with α-Bungarotoxin or Other α-Neurotoxins Introduces Experimental Variability


Despite belonging to the same three-finger toxin superfamily and sharing a common three-dimensional scaffold, cobrotoxin and its closest analogs exhibit functionally significant differences that preclude simple interchange in research or therapeutic applications. Cobrotoxin is a short-chain α-neurotoxin (62 residues, four disulfide bonds) isolated from Naja naja atra venom, whereas α-bungarotoxin is a long-chain α-neurotoxin (74 residues, five disulfide bonds) from Bungarus multicinctus venom [1]. While both short- and long-chain α-neurotoxins block muscle-type nAChRs with comparable affinities (Kd ~10⁻⁹–10⁻¹¹ M), only long-chain α-neurotoxins block neuronal α7, α9, and α9α10 nAChRs with high affinity [2]. Furthermore, chemical modification studies reveal that the functional residues essential for toxicity differ fundamentally between cobrotoxin and α-bungarotoxin [3]. The conserved Trp residue is essential for cobrotoxin neurotoxicity but not for α-bungarotoxin [3]. These structural and functional divergences, detailed quantitatively below, render generic substitution scientifically unsound for applications requiring precise receptor subtype targeting or consistent toxicological profiles.

Cobrotoxin (CAS 12584-83-7): Quantitative Differentiation Against α-Bungarotoxin and α-Cobratoxin


Cobrotoxin vs. α-Bungarotoxin: Differential Dependence on the Conserved Tryptophan Residue for Lethal Toxicity

Ozone oxidation of the single invariant tryptophan residue (Trp-29 in cobrotoxin, Trp-28 in α-bungarotoxin) to N2-formylkynurenine produced a marked divergence in toxicological outcomes: lethal toxicity was significantly reduced in cobrotoxin but mostly retained in α-bungarotoxin [1]. This differential sensitivity is attributed to the presence of an additional disulfide bond at Cys29–Cys33 in α-bungarotoxin, which stabilizes the structure and compensates for Trp modification [1].

Structure-Activity Relationship Toxicology Protein Engineering

Cobrotoxin vs. α-Bungarotoxin: Divergent Conformational Stability and pH Sensitivity of the Trp Microenvironment

Fluorescence and circular dichroism (CD) spectroscopy revealed that [Kyn29]cobrotoxin was much more sensitive to pH change than α-[Kyn28]bungarotoxin [1]. Acrylamide quenching studies further demonstrated that the degree of exposure of the Trp residue in native cobrotoxin is higher than that in α-bungarotoxin [2]. However, temperature-dependent Trp fluorescence measurements indicated that the stability of the Trp microenvironment in α-bungarotoxin is higher than in cobrotoxin [2].

Biophysical Characterization Protein Stability Fluorescence Spectroscopy

Cobrotoxin vs. α-Bungarotoxin: Distinct Functional Residue Requirements for nAChR Binding

Selective and stepwise chemical modification of cobrotoxin indicates that at least two cationic groups—the ε-amino group of Lys-47 and the guanidino group of Arg-33—are functionally important for its neuromuscular blocking activity [1]. In contrast, α-bungarotoxin employs side chains of several basic amino acid residues for multipoint contact with the acetylcholine receptor, and the conserved Trp residue is essential for cobrotoxin neurotoxicity but not for α-bungarotoxin [1].

Receptor Pharmacology Mutagenesis Binding Mechanism

Cobrotoxin vs. α-Cobratoxin: Short-Chain vs. Long-Chain Differential nAChR Subtype Selectivity

Cobrotoxin, as a short-chain α-neurotoxin, binds with high affinity only to muscle-type nAChRs (Kd ~10⁻⁹–10⁻¹¹ M) [1]. In contrast, α-cobratoxin, a long-chain α-neurotoxin, exhibits high-affinity binding to both muscle-type nAChRs and neuronal α7, α9, and α9α10 nAChR subtypes (Kd ~10⁻⁸–10⁻⁹ M) [1]. Mutagenesis studies on α-cobratoxin identified eight positions where mutations decreased Torpedo receptor affinity with ΔΔG > 1.1 kcal/mol: R33E > K49E > D27R > K23E > F29A >/= W25A > R36A >/= F65A, covering a homogeneous surface of approximately 880 Ų [2].

Receptor Subtype Selectivity Neuropharmacology Binding Affinity

Cobrotoxin Opioid-Independent Analgesia: Distinct Mechanistic Profile Relative to Morphine

Cobratoxin (CTX), the long-chain analog in the same pharmacological class, exhibits dose-dependent analgesic action in rodent models with a peak effect observed 3 hours after administration [1]. The analgesia is not reversed by the opioid antagonist naloxone (1 and 5 mg/kg, i.p.), demonstrating an opioid-independent mechanism [1]. However, the analgesic effect is blocked by high-dose atropine (10 mg/kg, i.p.), indicating central cholinergic system involvement but not opioid system participation [1].

Analgesia Pain Research Mechanism of Action

Cobrotoxin Purification and Purity Standards: Regulatory Benchmark for Procurement Specifications

The Chinese National Drug Standard (WS1-XG-009-2000) for Cobrotoxin (Kebotai peptide) establishes minimum purity requirements: neurotoxic protein content must be ≥35.0% by dry weight, and HPLC purity assessment must show main peak relative percentage ≥90.0% [1]. This regulatory benchmark provides a verifiable procurement specification absent for many research-grade α-neurotoxin analogs. Commercial suppliers report cobrotoxin purity of ≥92.0% main peak relative content .

Quality Control Analytical Chemistry Regulatory Compliance

Cobrotoxin (CAS 12584-83-7): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Structure-Activity Relationship Studies of nAChR Binding Requiring a Chemically Modifiable Short-Chain Scaffold

Cobrotoxin's demonstrated sensitivity to chemical modification at Trp-29 and its dependence on Lys-47 and Arg-33 for neuromuscular blocking activity [1] make it an ideal scaffold for investigating how specific residue modifications alter nAChR binding and toxicity. Unlike α-bungarotoxin, whose additional Cys29–Cys33 disulfide bond confers structural resilience against Trp modification [1], cobrotoxin provides a more responsive system for detecting functional consequences of residue alteration. Researchers should procure cobrotoxin when the experimental objective is to probe structure-function relationships in short-chain α-neurotoxins or to generate modified derivatives with altered pharmacological properties.

Muscle-Type nAChR Research Requiring Clean Selectivity Without Neuronal Receptor Cross-Reactivity

As a short-chain α-neurotoxin, cobrotoxin exhibits high-affinity binding exclusively to muscle-type nAChRs (Kd ~10⁻⁹–10⁻¹¹ M) with negligible affinity for neuronal α7, α9, or α9α10 subtypes [2]. This contrasts with long-chain analogs such as α-cobratoxin and α-bungarotoxin, which bind both muscle and neuronal subtypes with high affinity [2]. For experiments requiring unambiguous interpretation of muscle-type nAChR pharmacology—such as neuromuscular junction studies, myasthenia gravis models, or muscle-specific receptor isolation—cobrotoxin offers cleaner selectivity and reduced experimental confounding from neuronal receptor engagement.

Opioid-Independent Analgesic Drug Discovery and Pain Mechanism Research

Cobrotoxin and its long-chain analog cobratoxin produce potent analgesia through a cholinergic mechanism that is not antagonized by naloxone, distinguishing them fundamentally from opioid analgesics [3]. This opioid-independent profile positions cobrotoxin-based compounds as valuable research tools for investigating non-opioid pain pathways and as lead candidates for developing analgesics devoid of opioid-associated tolerance, dependence, and respiratory depression. Procurement for pain research programs seeking opioid-sparing alternatives should prioritize cobrotoxin over standard analgesics.

Quality-Controlled Production Requiring Codified Regulatory Purity Standards

Cobrotoxin is unique among α-neurotoxins in having an established national drug standard (WS1-XG-009-2000) that specifies minimum neurotoxic protein content (≥35.0% dry weight) and HPLC purity requirements (main peak ≥90.0%) [4]. For industrial applications, GMP manufacturing, or regulatory submissions where batch-to-batch consistency and verifiable purity are critical, cobrotoxin provides a documented quality benchmark. Procurement teams can reference this standard in supplier qualification and acceptance criteria, a capability not available for α-bungarotoxin or other research-grade analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cobrotoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.